Analytical ChemistryMass SpectrometryQuality Control
Halogenated azaindole building blocks often suffer from variable reactivity, delaying kinase inhibitor SAR campaigns. 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine solves this: the reactive C-I bond enables chemoselective Suzuki coupling at the 3-position, leaving the 4-amino group intact for orthogonal functionalization-eliminating protecting group steps. ≥95% purity ensures reproducible yields. Exact mass (258.9606 Da) serves as LC-MS standard. Fragment-like properties (clogP ~2.1) support crystallography-guided growth. Stock maintained for global shipment with full documentation.
Molecular FormulaC7H6IN3
Molecular Weight259.05 g/mol
CAS No.1190322-08-7
Cat. No.B1501987
⚠ Attention: For research use only. Not for human or veterinary use.
3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 1190322-08-7): A Strategic Halogenated Azaindole Building Block
3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine (also known as 4-Amino-3-iodo-7-azaindole) is a heterocyclic organic compound characterized by a 7-azaindole core with an iodine atom at the 3-position and a primary amine group at the 4-position . It is a member of the pyrrolopyridine class, a privileged scaffold in medicinal chemistry widely used in the development of kinase inhibitors and other therapeutic agents [1]. This compound is specifically utilized as a versatile building block in organic synthesis, where the iodine atom serves as a reactive handle for introducing molecular diversity, and the amine group offers an additional site for functionalization .
ReactivityIodine as Pd-catalyzed cross‑coupling handle
SelectivityChemoselective over C–Br / C–Cl bonds
DiversityPrimary amine for further functionalization
[1] Mérour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles. Current Organic Chemistry, 5(5), 471-506. View Source
Procurement Alert: Why 3-Halogenated-1H-pyrrolo[2,3-b]pyridin-4-amines Are Not Interchangeable in Synthesis
The 3-halogenated-1H-pyrrolo[2,3-b]pyridin-4-amines (where halogen = F, Cl, Br, I) are not interchangeable synthons due to the profound impact of the halogen atom on both reactivity and the physicochemical properties of the final products. The carbon-halogen bond strength decreases dramatically down the group (C-F > C-Cl > C-Br > C-I), which directly dictates the selectivity and conditions required for cross-coupling reactions [1]. Using a 3-iodo derivative like the target compound enables chemoselective transformations that are not possible with the corresponding 3-bromo or 3-chloro analogs, which require harsher conditions or different catalysts [2]. Furthermore, the size and lipophilicity of the halogen substituent (I > Br > Cl > F) can significantly alter the biological target engagement and pharmacokinetic profile of any downstream compound, meaning a synthesis initiated with a different 3-halogenated building block will yield a different final molecule with potentially divergent activity [3]. Direct substitution is therefore not scientifically valid without re-optimizing the entire synthetic route and confirming the properties of the new final product.
Target: 3‑Iodo
Enables room‑temperature oxidative addition in Pd couplings
Substitute: 3‑Br / 3‑Cl
Require heating; cross‑coupling may not proceed or need different conditions
Target: 3‑Iodo
C–I bond permits chemoselective coupling in presence of other halogens
Substitute: 3‑Br / 3‑Cl
Lack orthogonal reactivity; may alter synthetic route complexity
Target: 3‑Iodo
Iodine size and lipophilicity influence final compound properties
Substitute: 3‑F / 3‑Cl / 3‑Br
Different halogen alters physicochemical profile of downstream molecules
[1] Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules. Accounts of Chemical Research, 36(4), 255-263. View Source
[2] Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. View Source
[3] Gerebtzoff, G., Li-Blatter, X., Fischer, H., Frentzel, A., & Seelig, A. (2004). Halogenation of drugs enhances their ability to cross membranes. ChemBioChem, 5(5), 676-684. View Source
Quantifiable Differentiation of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 1190322-08-7) vs. Its Analogs
Mass Spectrometry: Unique Exact Mass Provides Unequivocal Identification vs. Other 3-Halogenated Analogs
The presence of the iodine atom confers a unique and easily distinguishable exact mass to 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine, allowing for unequivocal identification in complex reaction mixtures or final products using high-resolution mass spectrometry (HRMS) when compared to its 3-chloro, 3-bromo, or unsubstituted analogs . This mass difference is a critical differentiator for analytical chemists and QC teams.
Exact mass differentiationData to verify
258.9606 Davs3‑Br 210.97 Da (Δ +48.0)
Supports unambiguous MS identification
In silico calculation
Analytical ChemistryMass SpectrometryQuality Control
Evidence Dimension
Monoisotopic Mass (Da)
Target Compound Data
258.9606 Da
Comparator Or Baseline
3-Bromo analog: 210.9746 Da; 3-Chloro analog: 167.0251 Da; 3-Fluoro analog: 151.0546 Da; Unsubstituted (H): 133.0640 Da
Quantified Difference
Target compound is +48.0 Da vs. 3-Br, +91.9 Da vs. 3-Cl, and +107.9 Da vs. 3-F
Conditions
In silico calculation based on molecular formula C7H6IN3
Why This Matters
This property ensures unambiguous identification of the target compound during synthesis and quality control, preventing costly errors from using an incorrect halogenated analog.
Analytical ChemistryMass SpectrometryQuality Control
Cross-Coupling Reactivity: The C-I Bond Enables Chemoselective Transformations Inaccessible to C-Br Analogs
The C-I bond in 3-iodo-1H-pyrrolo[2,3-b]pyridin-4-amine is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Br or C-Cl bonds in its analogs [1]. This allows for chemoselective functionalization, where the iodine atom can be selectively replaced in the presence of other halogens (e.g., a chlorine atom elsewhere in the molecule), a strategy explicitly employed in the synthesis of related 7-azaindole derivatives [2].
Iodine: Very high reactivity; typically undergoes oxidative addition at room temperature or below [1]
Comparator Or Baseline
Bromine: Moderate reactivity; typically requires heating (50-100 °C) [1]
Quantified Difference
The C-I bond reacts >100 times faster than the C-Br bond in many standard systems [1]
Conditions
General reactivity trend for aryl halides in Pd-catalyzed cross-couplings (e.g., Suzuki, Sonogashira)
Why This Matters
This reactivity difference is crucial for designing efficient and selective synthetic routes, enabling the construction of complex molecules where a 3-bromo or 3-chloro analog would fail to react or require incompatible forcing conditions.
[1] Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. View Source
[2] Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. View Source
Lipophilic Efficiency: Heavy Atom Effect Offers a Calculated Advantage in Fragment-Based Drug Design
For use as a fragment in drug discovery, the high lipophilicity of the iodine atom can be leveraged to improve binding affinity, a phenomenon known as the 'heavy atom effect'. While no direct data exists for this compound, the calculated lipophilic ligand efficiency (LLE) or similar metrics can be estimated and compared to other 3-substituted analogs to guide fragment optimization [1].
Lipophilic efficiencyData to verify
clogP 2.1vs3‑H analog 1.1
Supports fragment property optimization
In silico estimate
Medicinal ChemistryFragment-Based Drug DiscoveryLipophilic Efficiency
In silico calculation using ChemDraw/ACD/Labs software
Why This Matters
This data provides a quantitative rationale for selecting the 3-iodo building block when designing a fragment library or lead series where increased lipophilicity is a desired property to improve target binding.
Medicinal ChemistryFragment-Based Drug DiscoveryLipophilic Efficiency
[1] ChemAxon. Chemicalize - Instant Cheminformatics Solutions. Predicted properties for 3-iodo-1H-pyrrolo[2,3-b]pyridin-4-amine and 1H-pyrrolo[2,3-b]pyridin-4-amine. Available at: https://chemicalize.com/ View Source
Validated Applications for 3-Iodo-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 1190322-08-7)
Kinase Inhibitor Lead Optimization via Focused Library Synthesis
This compound is a key starting material for generating a focused library of 3-aryl or 3-heteroaryl substituted 7-azaindoles . The high reactivity of the C-I bond enables rapid diversification via Suzuki-Miyaura cross-coupling to explore structure-activity relationships (SAR) at the 3-position of the azaindole core, a common strategy in kinase inhibitor programs targeting CSF1R, FGFR, and JAK families [1].
Synthesis of Advanced Intermediates Requiring Chemoselective Functionalization
In complex molecule synthesis, the orthogonality of the C-I bond is critical. This compound allows for the selective introduction of a new group at the 3-position via cross-coupling, while leaving the 4-amino group or other halogen atoms (e.g., a chlorine at the 5- or 6-position) untouched for subsequent functionalization steps, such as Buchwald-Hartwig amination . This strategy avoids the use of protecting groups and streamlines synthetic routes to complex drug candidates.
Analytical Reference Standard for LC-MS and HRMS Method Development
Due to its unique and easily identifiable exact mass (258.9606 Da) and characteristic isotopic pattern from the iodine atom, this compound serves as an excellent calibration standard or internal control for developing and validating liquid chromatography-mass spectrometry (LC-MS) methods . This is particularly useful in pharmaceutical research for tracking reactions, identifying metabolites, and ensuring purity.
Fragment-Based Drug Discovery (FBDD) Screening Libraries
As a low molecular weight (259.05 g/mol) heterocyclic fragment containing a heavy halogen, this compound is a suitable addition to fragment screening libraries. Its calculated physicochemical properties (e.g., clogP ~2.1) place it in a favorable property space for a fragment, and the iodine atom provides a clear vector for structure-guided fragment growth and optimization using crystallography .
Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
C3 cross‑coupling reactivity
Aryl / heteroaryl diversification scope
Chemoselective functionalization
Orthogonal iodine reactivity
Sequential amination / coupling compatibility
LC‑MS method calibration
Distinct mass & isotopic pattern
Mass accuracy & retention benchmarking
Fragment‑based library design
Heavy halogen fragment vector
Structure‑guided crystallographic growth
[1] Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. View Source
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